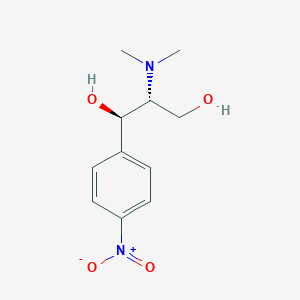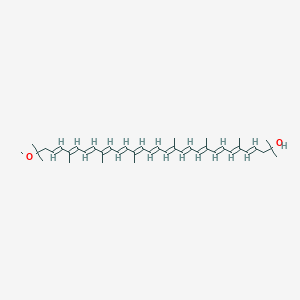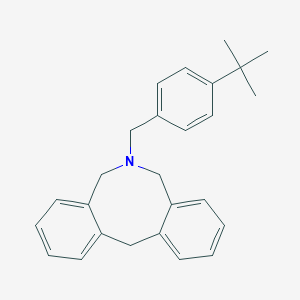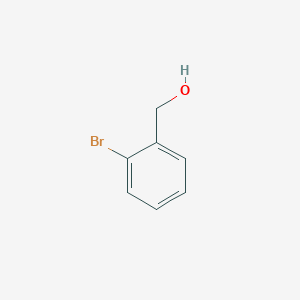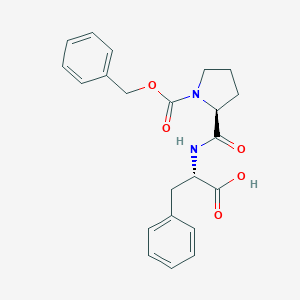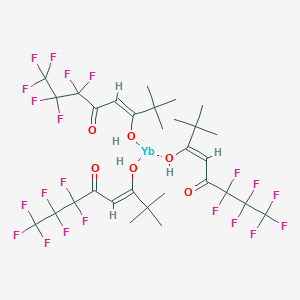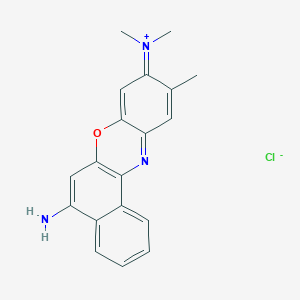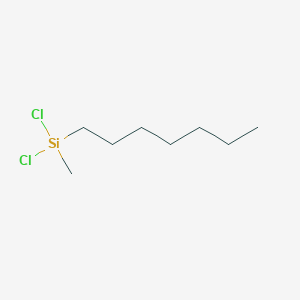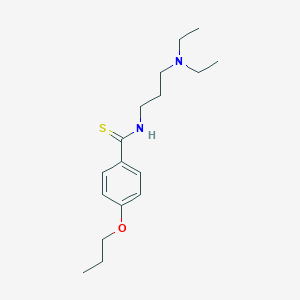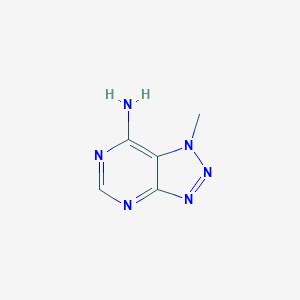
7-Methyl-8-azaadenine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-8-azaadenine is a purine analog that has been extensively studied for its potential use in scientific research. It is a synthetic compound that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of cellular processes. In
Wirkmechanismus
The mechanism of action of 7-Methyl-8-azaadenine is related to its structural similarity to adenine. It is incorporated into DNA and RNA, where it disrupts the normal base pairing interactions. This results in the inhibition of DNA and RNA synthesis, which can lead to cell death. In addition, 7-Methyl-8-azaadenine has been shown to inhibit the activity of enzymes involved in purine metabolism.
Biochemische Und Physiologische Effekte
7-Methyl-8-azaadenine has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to inhibit the growth of tumors in animal models. In addition, 7-Methyl-8-azaadenine has been shown to modulate the immune system, leading to increased cytokine production and enhanced immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 7-Methyl-8-azaadenine is its specificity for purine metabolism. This makes it a valuable tool for studying the effects of purine analogs on cellular processes. However, one limitation of 7-Methyl-8-azaadenine is its potential toxicity. It has been shown to have cytotoxic effects on both cancer cells and normal cells, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 7-Methyl-8-azaadenine. One area of interest is the development of more specific analogs that can target specific cellular processes. Another area of interest is the use of 7-Methyl-8-azaadenine in combination with other drugs to enhance its efficacy. In addition, there is a need for further studies to determine the optimal dosage and administration of 7-Methyl-8-azaadenine for different applications.
Conclusion:
In conclusion, 7-Methyl-8-azaadenine is a valuable tool in scientific research due to its specificity for purine metabolism and its ability to modulate cellular processes. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for research on 7-Methyl-8-azaadenine, which will further our understanding of its potential uses in the treatment of cancer and other diseases.
Synthesemethoden
The synthesis of 7-Methyl-8-azaadenine involves the reaction of 2,6-diaminopurine with 2-chloro-4-methylpyridine. The reaction yields 7-Methyl-8-azaadenine as a white crystalline solid. This synthesis method has been optimized over the years to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
7-Methyl-8-azaadenine has been used in a variety of scientific research applications. It has been shown to inhibit the growth of cancer cells by interfering with DNA synthesis. It has also been used as a tool to study the role of purine analogs in the regulation of gene expression. In addition, 7-Methyl-8-azaadenine has been used to study the effects of purine analogs on the immune system.
Eigenschaften
CAS-Nummer |
17801-64-8 |
|---|---|
Produktname |
7-Methyl-8-azaadenine |
Molekularformel |
C5H6N6 |
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
1-methyltriazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C5H6N6/c1-11-3-4(6)7-2-8-5(3)9-10-11/h2H,1H3,(H2,6,7,8) |
InChI-Schlüssel |
BFFSYTDZBBOZFW-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=CN=C2N=N1)N |
Kanonische SMILES |
CN1C2=C(N=CN=C2N=N1)N |
Synonyme |
1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, 1-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



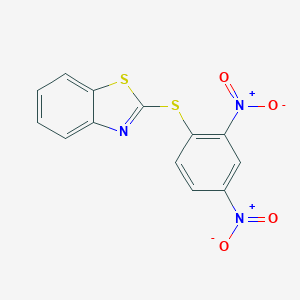
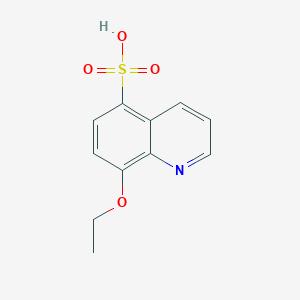
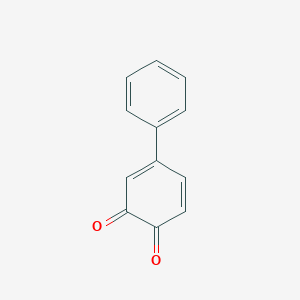
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B97582.png)
